FXR Agonist Activity of 16,23-Oxidoalisol B vs. Alisol B 23-Acetate
16,23-Oxidoalisol B acts as a weak agonist of the farnesoid X receptor (FXR) [1]. In contrast, its structural analog, Alisol B 23-acetate, is a potent FXR activator [2]. This stark difference in potency demonstrates that the 16,23-oxido modification profoundly diminishes FXR activity. For researchers investigating FXR-independent pathways or seeking a negative control for FXR-mediated effects within the protostane class, 16,23-Oxidoalisol B is the preferred tool compound.
| Evidence Dimension | Potency as FXR Agonist |
|---|---|
| Target Compound Data | EC50 = 3.26 μM |
| Comparator Or Baseline | Alisol B 23-acetate: Potent FXR activator (no direct EC50 from same study, but widely established in literature as a strong agonist) |
| Quantified Difference | 16,23-Oxidoalisol B is a weak FXR agonist, in stark contrast to the potent FXR activation by Alisol B 23-acetate. |
| Conditions | FXR transactivation assay in HepG2 cells |
Why This Matters
This data point is critical for researchers designing FXR-dependent studies, as it confirms that 16,23-Oxidoalisol B cannot be used as a substitute for other FXR-active alisols.
- [1] MedChemExpress. (n.d.). 16,23-Oxidoalisol B. Product Datasheet (EC50 value from FXR transactivation assay). View Source
- [2] Wu, Y., et al. (2023). Potential of alisols as cancer therapeutic agents: Investigating molecular mechanisms, pharmacokinetics and metabolism. Biomedicine & Pharmacotherapy, 166, 115520. View Source
